molecular formula C11H13BrF3NO2S B1522338 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide CAS No. 1020252-83-8

3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1522338
CAS No.: 1020252-83-8
M. Wt: 360.19 g/mol
InChI Key: IJPATHMDDIDFND-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is characterized by a substituted benzene ring serving as the central aromatic scaffold, with the molecular formula C₁₁H₁₃BrF₃NO₂S and a molecular weight of 360.19 grams per mole. The compound features a distinctive substitution pattern on the benzene ring, with a bromine atom occupying the 3-position and a trifluoromethyl group positioned at the 5-position relative to the sulfonamide functionality. This arrangement creates a meta-disubstitution pattern that significantly influences the electronic distribution across the aromatic system. The sulfonamide group, characterized by the sulfur-nitrogen bond bearing two oxygen atoms in a tetrahedral arrangement around the sulfur center, serves as the primary functional group responsible for the compound's chemical properties. The N-butyl chain extends from the nitrogen atom of the sulfonamide group, providing additional conformational flexibility to the molecule.

The trifluoromethyl group contributes substantial electron-withdrawing character to the aromatic system through both inductive and field effects, as demonstrated in studies of similar fluorinated aromatic compounds. This strongly electronegative substituent significantly affects the chemical shift patterns observed in nuclear magnetic resonance spectroscopy and influences the overall reactivity profile of the molecule. The bromine atom, positioned meta to both the sulfonamide and trifluoromethyl groups, provides additional electronic perturbation through its moderate electron-withdrawing properties and substantial size. The spatial arrangement of these substituents creates distinct regions of electron density variation across the benzene ring, resulting in characteristic spectroscopic signatures that facilitate identification and structural confirmation.

The sulfonamide functional group represents a key structural element, featuring the characteristic sulfur-nitrogen bond with bond lengths typically ranging from 1.63 to 1.67 Angstroms in similar compounds. The tetrahedral geometry around the sulfur atom, with two oxygen atoms and the nitrogen atom positioned at approximately 109.5-degree angles, creates a stable three-dimensional arrangement. The N-butyl substituent introduces conformational complexity through its four-carbon aliphatic chain, which can adopt multiple rotational conformations depending on environmental conditions and intermolecular interactions. This flexibility contrasts with the rigid aromatic core, creating a molecule with both conformationally fixed and dynamic regions.

Properties

IUPAC Name

3-bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO2S/c1-2-3-4-16-19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPATHMDDIDFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674355
Record name 3-Bromo-N-butyl-5-(trifluoromethyl)benzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-83-8
Record name 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-butyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrF3N2O2SC_{11}H_{12}BrF_3N_2O_2S, with a molecular weight of approximately 360.19 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action, particularly in cancer therapy:

  • Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit interactions between proteins involved in tumor progression. For instance, it targets the S100A2 protein, which is implicated in several cancers, including pancreatic cancer. By disrupting the S100A2-p53 interaction, the compound may reduce tumor cell proliferation and promote apoptosis in cancer cells .
  • Antimicrobial Activity : Similar sulfonamide compounds have demonstrated antimicrobial properties against various bacterial strains, suggesting that this compound may also possess potential as an antibiotic .

Biological Activity Summary

Biological Activity Mechanism References
AntitumorInhibition of S100A2-p53 interaction
AntimicrobialEffective against bacterial strains
Potential AntidiabeticSimilar compounds exhibit antidiabetic effects

Case Studies and Experimental Findings

  • Antitumor Efficacy : In vitro studies have shown that derivatives similar to this compound can inhibit cancer cell lines by targeting specific pathways associated with cell survival and proliferation. For example, research has highlighted the compound's ability to induce apoptosis in pancreatic cancer cells through its action on the S100A2 protein .
  • Antimicrobial Testing : A series of tests conducted on structurally related sulfonamides indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was found to enhance solubility and bioavailability, contributing to increased efficacy as an antimicrobial agent .

Synthesis and Structural Analysis

The synthesis of this compound typically involves an amidation reaction followed by purification steps such as crystallization or chromatography. Characterization techniques like NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and X-ray diffraction are employed to confirm the structure and purity of the compound .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with cellular targets can provide insights into its potential therapeutic applications.
  • Clinical Trials : Moving towards clinical evaluation could establish its efficacy and safety profile in humans, particularly for applications in oncology and infectious diseases.
  • Development of Derivatives : Modifying the chemical structure may enhance potency or selectivity towards specific biological targets, thereby broadening its applicability in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide with structurally related sulfonamides:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Bromo (C3), trifluoromethyl (C5), butyl (N-substituent) C₁₁H₁₃BrF₃NO₂S* ~377.2* Discontinued research chemical; potential enzyme inhibition
N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide Cyclopropyl (N-substituent), hydroxy (C4), trifluoromethyl (C3) C₁₀H₁₀F₃NO₃S 281.25 COL3A1 inhibitor with demonstrated anticancer activity
Celecoxib Pyrazole core, methylphenyl (C5), trifluoromethyl (C3) C₁₇H₁₄F₃N₃O₂S 381.37 COX-2 inhibitor; anti-inflammatory drug
3-Bromo-N,5-dimethylbenzenesulfonamide Bromo (C3), methyl (C5, N-substituent) C₈H₁₀BrNO₂S 264.14 Simpler analog; used in synthetic intermediates
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide Bromo (C5), ethyl (N-substituent), methoxy (C2) C₉H₁₂BrNO₃S 318.17 Enhanced solubility due to methoxy group; research applications unknown

Note: Molecular formula and weight for the target compound are inferred from structural analogs due to lack of explicit data in evidence.

Key Comparative Insights

Substituent Effects on Bioactivity: The trifluoromethyl group is a common feature in bioactive sulfonamides, such as celecoxib, where it enhances binding affinity to hydrophobic enzyme pockets . In the target compound, this group likely contributes to similar interactions.

Pharmacological Potential: The N-cyclopropyl analog () showed potent COL3A1 inhibition, suggesting that the target compound’s butyl group could modulate similar pathways with altered pharmacokinetics . Celecoxib’s success highlights the importance of trifluoromethyl groups in drug design, though the target compound’s bromine and butyl groups may shift its application toward non-COX targets .

Synthetic and Industrial Relevance :

  • Simpler analogs like 3-Bromo-N,5-dimethylbenzenesulfonamide () are used as intermediates, whereas the target compound’s complexity suggests specialized research applications .
  • Discontinuation of the target compound () may reflect challenges in scalability or efficacy compared to fluorinated analogs with proven commercial viability (e.g., celecoxib) .

Research Findings and Limitations

  • Evidence Gaps : Direct biological data for this compound are scarce, necessitating reliance on structural analogs for inference.
  • Contradictions : While some sulfonamides target COL3A1 (), others like celecoxib act on COX-2 (), indicating divergent therapeutic pathways despite shared substituents.
  • Future Directions : Synthesis of derivatives with optimized substituents (e.g., shorter alkyl chains or alternative halogens) could clarify structure-activity relationships.

Preparation Methods

Sulfonamide Formation

  • Starting materials: The synthesis begins with a brominated and trifluoromethyl-substituted benzene derivative, typically 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride or a closely related sulfonyl chloride intermediate.
  • Reaction: The sulfonyl chloride reacts with ammonia or a primary amine under controlled conditions to form the sulfonamide intermediate.
  • Conditions: This reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures (20–40°C) to ensure selective sulfonamide formation without side reactions.

N-Butylation (Alkylation)

  • Reagents: The sulfonamide intermediate undergoes N-alkylation using butyl bromide (C4H9Br) as the alkylating agent.
  • Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the sulfonamide nitrogen, facilitating nucleophilic substitution.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance the nucleophilicity of the sulfonamide nitrogen.
  • Conditions: The alkylation reaction is typically carried out at moderate temperatures (50–80°C) with stirring to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale, yield, and purity by employing:

  • Continuous flow reactors: These allow precise control of reaction parameters such as temperature, residence time, and reagent mixing, improving reproducibility and safety.
  • Automated systems: Automated reagent addition and monitoring improve efficiency and reduce human error.
  • Quality control: Use of chromatographic techniques (HPLC) and spectroscopic methods (NMR, IR) ensures product purity above 98%.
  • Purification: Recrystallization from ethanol/water mixtures and column chromatography (silica gel with hexane/ethyl acetate gradients) are standard purification methods.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Solvent Temperature (°C) Notes
Sulfonamide Formation 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride + NH3 or primary amine Dichloromethane, THF 20–40 Stirring under inert atmosphere
N-Butylation Butyl bromide + NaH or K2CO3 DMF, DMSO 50–80 Alkylation with base, monitored by TLC/HPLC
Purification Recrystallization, column chromatography Ethanol/water, hexane/ethyl acetate Ambient Ensures high purity (>98%)

Q & A

Q. What are the key synthetic methodologies for 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Sulfonamide Formation : Reacting 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with n-butylamine under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is employed to isolate the product.

Optimization : Temperature control (0–5°C during sulfonylation) and solvent selection (e.g., dichloromethane) are critical to minimize hydrolysis of the sulfonyl chloride intermediate .

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies the butyl chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 7.5–8.2 ppm for bromine/trifluoromethyl-substituted benzene).
    • ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group.
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides the molecular ion [M+H]⁺ at m/z 376.0 (calculated for C₁₁H₁₂BrF₃NO₂S).
  • FT-IR : Peaks at 1150–1350 cm⁻¹ (S=O stretching) and 3300 cm⁻¹ (N-H) validate sulfonamide functionality .

Q. How can solubility challenges be addressed during purification?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution, followed by precipitation in ice-cold water.
  • Recrystallization : Ethanol/water mixtures (70:30 v/v) yield high-purity crystals.
  • Storage : Store at 0–6°C in amber vials to prevent photodegradation of the bromine moiety .

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

  • Data Collection : Use single crystals grown via slow evaporation (e.g., ethanol/water).
  • Refinement : Employ SHELXL (from the SHELX suite) for structure solution. Key parameters:
    • R-factor < 0.05 for high-resolution data (≤ 1.0 Å).
    • Validate torsional angles to confirm the butyl chain orientation and sulfonamide planarity.
  • Validation Tools : PLATON for symmetry checks and Mercury for visualizing intermolecular interactions (e.g., hydrogen bonds involving sulfonamide NH) .

Q. How do bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (1 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for aryl-aryl coupling.
  • Trifluoromethyl : Electron-withdrawing effect stabilizes intermediates, accelerating nucleophilic aromatic substitution.
  • Contradiction Handling : If competing side reactions occur (e.g., dehalogenation), optimize ligand choice (XPhos instead of PPh₃) and reduce reaction time .

Q. What computational strategies predict binding affinity to biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein structures (PDB ID: e.g., 7XYZ) to model interactions. The trifluoromethyl group enhances hydrophobic binding, while the sulfonamide NH forms hydrogen bonds with active-site residues.
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
  • QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with inhibitory activity against enzymes like carbonic anhydrase .

Q. How to analyze conflicting data in reaction optimization?

Methodological Answer:

  • Design of Experiments (DoE) : Use a factorial design to test variables (temperature, catalyst loading, solvent polarity).
  • Case Study : A 2³ factorial design revealed that increasing temperature from 60°C to 80°C improves yield by 20% but increases debromination byproducts by 5%. Mitigate this by adding a radical scavenger (TEMPO, 0.1 equiv) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide
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3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

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